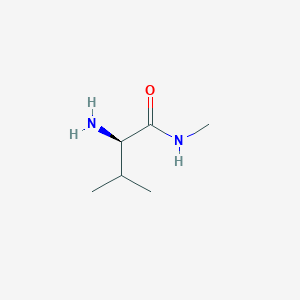

(2R)-2-amino-N,3-dimethylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(2R)-2-amino-N,3-dimethylbutanamide |

InChI |

InChI=1S/C6H14N2O/c1-4(2)5(7)6(9)8-3/h4-5H,7H2,1-3H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

OKTIZBDONHCJEL-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)NC)N |

Canonical SMILES |

CC(C)C(C(=O)NC)N |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Data of (2R)-2-amino-N,3-dimethylbutanamide: A Predictive and In-Depth Technical Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data for (2R)-2-amino-N,3-dimethylbutanamide, a chiral amino acid derivative of interest to researchers and professionals in drug development and organic synthesis. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a comprehensive guide to the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions herein are grounded in fundamental spectroscopic principles and supported by data from analogous structures, offering a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a chiral molecule featuring a primary amine, a secondary amide, and an isopropyl group attached to the chiral center. These functional groups and structural motifs will give rise to characteristic signals in their respective spectroscopic analyses. Understanding the interplay of these features is key to a comprehensive structural elucidation.

Figure 1: 2D structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chirality of the molecule will likely induce magnetic non-equivalence for the protons of the isopropyl methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -NH₂ | 1.5 - 2.5 | Broad singlet | - | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. The chemical shift is solvent-dependent. |

| -NH-CH₃ | 7.5 - 8.5 | Broad singlet or quartet | ~5 | The amide proton will likely be a broad signal due to restricted rotation around the C-N bond and coupling to the N-methyl protons. The chemical shift is highly dependent on solvent and concentration. |

| -CH(NH₂) | 3.0 - 3.5 | Doublet | ~8 | This methine proton is deshielded by the adjacent amine and carbonyl groups. It will be split by the proton on the isopropyl group. |

| -CH(CH₃)₂ | 1.8 - 2.2 | Multiplet | ~7 | This methine proton will be a multiplet due to coupling with the adjacent methine proton and the six protons of the two methyl groups. |

| -CH(CH ₃)₂ | 0.9 - 1.1 | Doublet | ~7 | Due to the chiral center, the two methyl groups of the isopropyl moiety are diastereotopic and may exhibit slightly different chemical shifts, each appearing as a doublet. |

| -NH-CH ₃ | 2.7 - 2.9 | Doublet | ~5 | The N-methyl protons will be a doublet due to coupling with the amide proton. In some cases, this may appear as a singlet if the N-H exchange is rapid. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the chiral center is also expected to result in separate signals for the two methyl carbons of the isopropyl group.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C =O | 173 - 176 | The amide carbonyl carbon is characteristically found in this downfield region. |

| -C H(NH₂) | 55 - 60 | The alpha-carbon to the amine and carbonyl groups is significantly deshielded. |

| -C H(CH₃)₂ | 30 - 35 | The methine carbon of the isopropyl group. |

| -C H(C H₃)₂ | 18 - 22 | The diastereotopic methyl carbons of the isopropyl group are expected to have slightly different chemical shifts.[1] |

| -NH-C H₃ | 25 - 30 | The N-methyl carbon is in a typical range for such groups. |

Predicted Infrared (IR) Spectrum

The IR spectrum will clearly indicate the presence of the primary amine and secondary amide functional groups through their characteristic stretching and bending vibrations.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400 - 3250 | N-H stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[2] |

| 3350 - 3310 | N-H stretch | Secondary Amide (-NH-) | A single, sharp to moderately broad band is expected for the N-H stretch of the secondary amide.[3] |

| ~1650 | C=O stretch (Amide I) | Secondary Amide | This strong absorption is characteristic of the carbonyl group in a secondary amide. |

| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine appears in this region.[2] |

| 1570 - 1515 | N-H bend (Amide II) | Secondary Amide | This band arises from a combination of N-H in-plane bending and C-N stretching. |

| 1250 - 1020 | C-N stretch | Aliphatic Amine/Amide | The stretching vibrations of the C-N bonds will appear in this region. |

Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions resulting from alpha-cleavage and amide bond cleavage.

Predicted Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the primary amine is a common fragmentation pathway for amines. This would result in the loss of an isopropyl radical.

-

Amide Bond Cleavage: Cleavage of the amide C-N bond is also a likely fragmentation pathway, leading to the formation of an acylium ion.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Proposed Fragment | Rationale |

| 144 | [M]⁺˙ | Molecular ion |

| 101 | [M - C₃H₇]⁺ | Alpha-cleavage with loss of the isopropyl group. |

| 113 | [M - NHCH₃]⁺ | Cleavage of the amide C-N bond. |

| 72 | [CH(NH₂)CONHCH₃]⁺ | Cleavage of the bond between the alpha-carbon and the isopropyl group. |

| 44 | [CONHCH₃]⁺ | Further fragmentation of the amide portion. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 3: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Figure 4: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Figure 5: General workflow for mass spectrometry analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on established principles and data from analogous compounds, offering a reliable reference for researchers. The provided experimental protocols outline the necessary steps for acquiring empirical data to validate these predictions. This document is intended to empower scientists in their research and development endeavors by providing a detailed roadmap for the spectroscopic analysis of this and similar chiral molecules.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for a Viedma ripening route to an enantiopure building block for Levetiracetam and Brivaracetam. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Clarke, D. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Absorption Table. Retrieved from [Link]

-

Navarro, D. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(37), 20857-20866. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (2R)-2-amino-N,3-dimethylbutanamide: Physicochemical Properties, Synthesis, and Analytical Methodologies

Executive Summary: This guide provides a comprehensive technical overview of (2R)-2-amino-N,3-dimethylbutanamide, a chiral amino acid amide with significant potential in synthetic chemistry and drug development. While data on this specific N-methylated compound is limited, this document synthesizes available information on its synthesis and properties, augmented with established principles of N-methylation and data from its immediate precursor, (2R)-2-amino-2,3-dimethylbutanamide. We present its molecular profile, detailed synthetic protocols, state-of-the-art analytical procedures for characterization and quantification, and a discussion of its potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar chiral building blocks in their work.

Molecular Profile and Physicochemical Properties

This compound belongs to the class of N-methylated, non-proteinogenic amino acid derivatives. The N-methylation of amino acids and peptide backbones is a critical strategy in medicinal chemistry to enhance pharmacokinetic properties, such as metabolic stability and cell permeability.[1] This modification can induce significant conformational changes, improve aqueous solubility, and increase lipophilicity, making it a valuable tool in drug design.[2][3]

Nomenclature and Structure

The structure is defined by a butane backbone with a methyl group at the 3-position, and an amino group and a methyl group at the chiral carbon C2, which has the (R)-configuration. The amide nitrogen is also substituted with a methyl group.

dot

Caption: 2D Structure of this compound.

Physicochemical Data

| Property | This compound | (2R)-2-amino-2,3-dimethylbutanamide (Precursor) |

| Molecular Formula | C₇H₁₆N₂O | C₆H₁₄N₂O[4][5] |

| Molecular Weight | 144.22 g/mol (Calculated) | 130.19 g/mol [4][5][6] |

| CAS Number | Not available | 90376-98-0 (for R-isomer) |

| Appearance | Predicted: Solid | White to off-white crystalline solid[6] |

| Melting Point | Not available | 76.0 to 80.0 °C[7] |

| Calculated LogP | ~0.2 (Estimated) | -0.2[4] |

| Hydrogen Bond Donors | 1 | 2[6] |

| Hydrogen Bond Acceptors | 2 | 2[6] |

| Topological Polar Surface Area | 41.5 Ų (Estimated) | 69.1 Ų[4] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure N-methylated amino amides requires a strategy that avoids racemization and achieves selective mono-methylation of the primary amino group.

Rationale for Synthetic Strategy Selection

Direct alkylation of the precursor, (2R)-2-amino-2,3-dimethylbutanamide, with agents like methyl iodide is challenging as it can lead to a mixture of mono- and di-methylated products, as well as quaternization of the amine. Similarly, direct reductive amination using formaldehyde (Eschweiler-Clarke conditions) often results in double methylation.[8]

Therefore, a more controlled, multi-step approach is necessary. The chosen strategy involves the chemoselective mono-methylation of the primary amino group of the precursor via a two-step reductive amination process.[8] This ensures high yield and preserves the stereochemical integrity of the chiral center.

Detailed Protocol: Synthesis via Reductive Amination

This protocol is adapted from the synthesis of similar N-methylated amino amides.[8] It begins with the enantiomerically pure precursor, (2R)-2-amino-2,3-dimethylbutanamide.

Step 1: Reductive Benzylation (Protection)

-

Dissolve (2R)-2-amino-2,3-dimethylbutanamide (1 equivalent) in methanol.

-

Add benzaldehyde (1.1 equivalents) and acetic acid (catalytic amount).

-

Cool the mixture to 0°C in an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding water and adjust the pH to >10 with NaOH.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-benzyl intermediate.

Step 2: Reductive Methylation

-

Dissolve the N-benzyl intermediate (1 equivalent) in methanol.

-

Add 37% aqueous formaldehyde solution (1.5 equivalents) and acetic acid (catalytic amount).

-

Add NaBH₃CN (1.5 equivalents) portion-wise at 0°C.

-

Stir at room temperature for 6-8 hours.

-

Work up the reaction as described in Step 1 to yield the N-benzyl-N-methyl intermediate.

Step 3: Deprotection (Hydrogenolysis)

-

Dissolve the N-benzyl-N-methyl intermediate in methanol.

-

Add Palladium on carbon (10% w/w, catalytic amount).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

dot

Caption: Synthetic workflow for this compound.

Precursor Synthesis: Biocatalytic Approach

The synthesis of the key precursor, 2-amino-2,3-dimethylbutanamide, can be achieved through traditional chemical hydrolysis of the corresponding nitrile with sulfuric acid.[9][10] However, biocatalytic methods offer a more sustainable and efficient alternative. Nitrile hydratase enzymes from microorganisms such as Rhodococcus rhodochrous can catalyze the hydration of 2-amino-2,3-dimethylbutyronitrile to the desired amide under mild conditions (pH 6.0-10.0, 20-40°C), resulting in high yields and simplified downstream processing.[11]

Analytical Characterization

Ensuring the chemical purity and enantiomeric excess of this compound is critical for its use in regulated applications like drug development. A combination of chromatographic and spectroscopic techniques is required.

Overview of Analytical Techniques

The enantiomeric separation of chiral amines is a significant analytical challenge.[12] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective technique.[13][14] Polysaccharide-based CSPs are particularly successful for this class of compounds.[13] For quantification, especially at low concentrations in complex matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity.[15]

Protocol: Enantiomeric Purity and Quantification by Chiral HPLC

This protocol outlines a general approach for determining the enantiomeric purity of the final compound.

1. System and Columns:

-

HPLC system with a UV or Diode Array Detector.

-

Chiral Stationary Phase: Chiralpak® series (e.g., AD-H, IE) or Chiralcel® series (e.g., OD-H) are excellent starting points for screening.[13][16]

2. Mobile Phase (Normal Phase):

-

A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is typically used. A starting gradient could be 95:5 (v/v) n-hexane:2-propanol.

-

For basic compounds like this amine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial to improve peak shape and prevent tailing.[16]

3. Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: Low UV (e.g., 210-220 nm) due to the lack of a strong chromophore.

-

Injection Volume: 10 µL.

4. Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

5. Validation:

-

The method must be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.[13]

dot

Caption: General analytical workflow for purity and enantiomeric excess determination.

Applications in Research and Development

Chiral Building Block

This compound serves as a valuable chiral building block. Its sterically hindered nature and defined stereochemistry make it an attractive component in the synthesis of asymmetric catalysts, chiral ligands, and complex molecular architectures where precise three-dimensional orientation is required. Its precursor, 2-amino-2,3-dimethylbutanamide, is a known intermediate in the synthesis of potent imidazolinone herbicides.[6][9]

Potential in Medicinal Chemistry

The incorporation of N-methylated amino acids is a proven strategy for optimizing peptide-based drug candidates.[1] N-methylation can disrupt internal hydrogen bonding and increase lipophilicity, which often enhances membrane permeability and oral bioavailability.[3] Furthermore, the steric hindrance provided by the N-methyl group can significantly increase the peptide's resistance to proteolytic degradation by enzymes in the body.[1][17] Therefore, this compound could be incorporated into peptide sequences to modulate their therapeutic properties, potentially leading to more stable and effective drug candidates.[17]

References

-

Royal Society of Chemistry. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. [Link]

-

eCheminfo. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. eCheminfo. [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

-

ResearchGate. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Amino-2,3-dimethylbutanamide. National Center for Biotechnology Information. [Link]

-

Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. American Chemical Society. [Link]

-

ResearchGate. (2020). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

-

International Journal of Creative Research Thoughts. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org. [Link]

-

EPA. (n.d.). Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties. United States Environmental Protection Agency. [Link]

-

SciSpace. (n.d.). 2-N-methylamino-2,3- dimethylbutanamides and (R)- and (S)-(5-isopropyl-1,5- dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines. SciSpace. [Link]

-

MDPI. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]

-

NIH. (n.d.). 2-Amino-2,3-dimethylbutanamide. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.

-

PrepChem.com. (n.d.). Synthesis of (±)-2-amino-2,3-dimethylbutyramide. PrepChem.com. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. 2-Amino-2,3-dimethylbutanamide | C6H14N2O | CID 9793773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-2,3-dimethylbutyramide | CymitQuimica [cymitquimica.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-Amino-2,3-dimethylbutanamide | 40963-14-2 | TCI Deutschland GmbH [tcichemicals.com]

- 8. scispace.com [scispace.com]

- 9. 2-Amino-2,3-dimethylbutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. yakhak.org [yakhak.org]

- 14. ijcrt.org [ijcrt.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-amino-N,3-dimethylbutanamide: Synthesis, Applications, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-amino-N,3-dimethylbutanamide, a versatile chiral building block. Moving beyond a simple recitation of facts, this document delves into the causality behind its synthesis, the logic of its applications, and the self-validating nature of the described protocols. The information herein is curated to empower researchers in agrochemicals, pharmaceuticals, and materials science to leverage the full potential of this valuable molecule.

Chemical Identity and Synonyms

2-amino-N,3-dimethylbutanamide is a chiral organic compound. For clarity and comprehensive literature searching, a list of its synonyms and identifiers is provided below.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-2,3-dimethylbutanamide | PubChem[1] |

| CAS Number | 40963-14-2 | PubChem[1] |

| Molecular Formula | C6H14N2O | PubChem[1] |

| Molecular Weight | 130.19 g/mol | PubChem[1] |

| Synonyms | 2-Amino-2,3-dimethylbutyramide, 2-Methylvalinamide, 3-Methylisovalinamide | Tokyo Chemical Industry Co., Ltd. |

| Appearance | White to almost white powder or crystal | Tokyo Chemical Industry Co., Ltd. |

Synthesis Methodologies: A Tale of Two Strategies

The synthesis of 2-amino-N,3-dimethylbutanamide can be broadly categorized into chemical and microbiological routes. The choice of method is often dictated by the desired stereochemistry, scale, and environmental considerations.

Chemical Synthesis: The Foundation

The primary chemical synthesis route involves the hydrolysis of the corresponding aminonitrile. This method is well-established and provides a reliable means of producing the racemic mixture of the compound.

Protocol 2.1.1: Acid-Catalyzed Hydrolysis of 2-amino-2,3-dimethylbutyronitrile

This protocol is based on the established method of reacting the aminonitrile with a strong acid.

-

Step 1: Reaction Setup. In a well-ventilated fume hood, carefully add 2-amino-2,3-dimethylbutyronitrile to a solution of concentrated sulfuric acid in a suitable reaction vessel equipped with a magnetic stirrer and a means to control the temperature. The reaction is exothermic and should be performed with caution.

-

Step 2: Reaction. Stir the mixture at a controlled temperature (e.g., 80°C) for a specified period (e.g., one hour) to ensure complete hydrolysis.[2]

-

Step 3: Quenching and Neutralization. Cool the reaction mixture and carefully quench it by adding ice. Subsequently, neutralize the acidic solution by the slow addition of a base, such as concentrated ammonia, while maintaining a low temperature.

-

Step 4: Extraction. Extract the aqueous solution multiple times with a suitable organic solvent, such as methylene chloride, to isolate the product.[2]

-

Step 5: Purification. Combine the organic extracts, dry them over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or chromatography to yield pure 2-amino-N,3-dimethylbutanamide.

Microbiological Synthesis: The Green Approach

For enantiomerically pure forms of 2-amino-N,3-dimethylbutanamide, microbiological methods offer a greener and more selective alternative to classical resolution. This approach utilizes the enzymatic machinery of microorganisms to catalyze the desired transformation.

Protocol 2.2.1: Enzymatic Hydrolysis using Nitrile Hydratase

This protocol leverages the nitrile hydratase activity of certain bacterial strains to convert the aminonitrile to the corresponding amide with high enantioselectivity.

-

Step 1: Microorganism Cultivation. Cultivate a suitable microorganism, such as Nocardia globerula (CCTCC No: M209214), in an appropriate culture medium to induce the production of nitrile hydratase.[3]

-

Step 2: Biocatalyst Preparation. Harvest the microbial cells and prepare them as a whole-cell biocatalyst. This can involve washing the cells with a buffer solution.

-

Step 3: Biotransformation. Suspend the prepared biocatalyst in a buffered solution and add the substrate, 2-amino-2,3-dimethylbutyronitrile. Maintain the reaction at a controlled pH (e.g., 6.0-10.0) and temperature (e.g., 20-40°C).[3]

-

Step 4: Reaction Monitoring. Monitor the progress of the reaction by periodically analyzing samples using techniques like gas chromatography to determine the conversion of the nitrile to the amide.[3]

-

Step 5: Product Isolation and Purification. Once the reaction is complete, separate the biocatalyst from the reaction mixture. The product can then be isolated and purified from the aqueous solution using extraction and crystallization techniques similar to those described in the chemical synthesis protocol.[3]

Caption: Comparative workflow of chemical and microbiological synthesis of 2-amino-N,3-dimethylbutanamide.

Applications in Agrochemicals: A Key Intermediate for Imidazolinone Herbicides

A primary industrial application of 2-amino-N,3-dimethylbutanamide is as a crucial intermediate in the synthesis of imidazolinone herbicides.[4] These herbicides are known for their broad-spectrum activity and low application rates.

Mechanism of Action of Imidazolinone Herbicides

Imidazolinone herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[5] By blocking this pathway, the herbicides prevent the production of these vital amino acids, leading to a cessation of plant growth and eventual death. The specificity of this target enzyme in plants provides a degree of selectivity and safety for non-plant organisms.

Caption: Mechanism of action of imidazolinone herbicides via inhibition of the ALS enzyme.

Applications in Asymmetric Catalysis: A Chiral Ligand Precursor

The chiral nature of 2-amino-N,3-dimethylbutanamide makes it a valuable starting material for the synthesis of novel chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts that facilitate enantioselective transformations, a cornerstone of modern pharmaceutical and fine chemical synthesis.

While specific, named ligands derived directly from 2-amino-N,3-dimethylbutanamide are not extensively documented in readily available literature, the structural motif lends itself to the creation of P,N-ligands, which have shown significant promise in a variety of asymmetric reactions. The general synthetic approach involves the derivatization of the amino and amide functionalities to introduce phosphine and other coordinating groups.

Potential in Drug Discovery and Bioactive Peptides

Non-canonical amino acids and their derivatives are of significant interest in drug discovery for their ability to impart unique conformational constraints and metabolic stability to peptides and small molecules.[6][7] While 2-amino-N,3-dimethylbutanamide is not a naturally occurring amino acid, its structure as a substituted amino acid amide makes it an attractive building block for creating novel peptide analogs with potentially enhanced therapeutic properties.

The incorporation of such unnatural amino acids can lead to peptides with:

-

Increased resistance to enzymatic degradation: The steric bulk of the dimethylated backbone can hinder the action of proteases.

-

Improved pharmacokinetic profiles: Modifications to the peptide backbone can influence absorption, distribution, metabolism, and excretion (ADME) properties.

-

Novel biological activities: The unique side chain and stereochemistry can lead to new interactions with biological targets.

Further research is warranted to explore the synthesis and biological evaluation of peptides incorporating 2-amino-N,3-dimethylbutanamide to unlock its full potential in drug development.

Analytical Methods for Quality Control

Ensuring the purity and identity of 2-amino-N,3-dimethylbutanamide is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.

Protocol 6.1: Purity and Identity Verification

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method coupled with a suitable detector (e.g., UV or mass spectrometry) can be used to determine the purity of the compound and to separate it from any starting materials or byproducts.

-

Gas Chromatography (GC): GC can also be utilized for purity assessment, often after derivatization to increase the volatility of the analyte.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound. The spectral data provided in the literature can be used as a reference.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amine (N-H stretching) and amide (C=O stretching) groups.[3]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity.[3]

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 2-amino-N,3-dimethylbutanamide.

-

GHS Hazard Statements: According to available data, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

2-amino-N,3-dimethylbutanamide is a molecule with established importance in the agrochemical industry and significant, yet to be fully realized, potential in asymmetric catalysis and drug discovery. Its synthesis, though well-understood, offers opportunities for optimization, particularly in the development of more efficient and scalable enantioselective methods. The exploration of its use as a chiral ligand and as a building block for novel bioactive peptides represents exciting avenues for future research. This guide has provided a foundational understanding of this versatile compound, intended to empower scientists and researchers to confidently and creatively apply it in their respective fields.

References

-

PubChem. 2-Amino-2,3-dimethylbutanamide. Available from: [Link]

- Google Patents. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.

-

ResearchGate. The Imidazolinone Herbicides | Request PDF. Available from: [Link]

-

PrepChem.com. Preparation of (+)-2-amino-2,3-dimethylbutyramide. Available from: [Link]

-

PubMed. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Available from: [Link]

-

ResearchGate. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery | Request PDF. Available from: [Link]

-

PMC. 2-Amino-2,3-dimethylbutanamide. Available from: [Link]

Sources

- 1. 2-Amino-2,3-dimethylbutanamide | C6H14N2O | CID 9793773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]

- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(2R)-2-amino-N,3-dimethylbutanamide safety and handling

An In-depth Technical Guide to the Safe Handling of (2R)-2-amino-N,3-dimethylbutanamide

Introduction: Understanding the Compound

This compound is a chiral organic compound belonging to the amino acid amide family. Its structure suggests potential biological activity, making it a compound of interest in drug discovery and development. The presence of a primary amine, an amide, and a chiral center necessitates a thorough understanding of its chemical properties to ensure safe handling. Given its likely state as a solid powder, the primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1]

This guide provides a framework for researchers and drug development professionals to establish safe laboratory practices when working with this and structurally related molecules. The causality behind each safety recommendation is explained to foster a deeper understanding of risk mitigation.

Compound Identification and Properties

While specific properties for the (2R)-N-methylated version are not documented, the properties of the closely related 2-amino-2,3-dimethylbutanamide provide a reasonable baseline.

| Property | Data (for 2-amino-2,3-dimethylbutanamide) | Source(s) |

| Molecular Formula | C6H14N2O | [2][3] |

| Molecular Weight | 130.19 g/mol | [2][4] |

| Appearance | White to off-white solid, powder, or crystal | [1][3] |

| CAS Number | 40963-14-2 (unspecified stereochemistry) | [3] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | Room temperature; keep in a dark, inert atmosphere | [1] |

Hazard Identification and GHS Classification

Based on aggregated GHS information for 2-amino-2,3-dimethylbutanamide, the following hazards are identified. It is prudent to assume this compound presents similar risks.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [5][6] |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [2] |

Expert Rationale: The presence of a primary amine and the potential for the compound to be a fine powder are the primary drivers of these classifications. Amines can be irritating to skin and mucous membranes. Fine dusts are easily aerosolized and can be inhaled, leading to respiratory tract irritation.[5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, combining engineering controls and appropriate PPE.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood or a ventilated balance enclosure is mandatory. The goal is to keep airborne concentrations below any applicable exposure limits and prevent inhalation.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][8] A face shield may be required for operations with a high risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[8][9]

-

Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with significant exposure risk, impervious clothing may be necessary.[8]

-

-

Respiratory Protection: If engineering controls are insufficient to control dust or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][10] A full-face respirator offers a higher level of protection.[8]

Caption: PPE and Engineering Control Selection Workflow.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential for preventing accidental exposure and maintaining compound integrity.

Handling

-

Avoid Formation of Dust and Aerosols: Handle the solid form of the compound with care to minimize dust generation.[9][10]

-

Avoid Contact: Do not get the compound in eyes, on skin, or on clothing.[5][10]

-

Hygiene: Wash hands, face, and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed and washed before reuse.

-

Inert Atmosphere: For long-term storage and to prevent potential degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][9]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous and potentially hazardous reactions.[5][10]

Caption: General protocol for handling and storage.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental release or exposure.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][8] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. | [5][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [8][9] |

Accidental Release Measures (Spills)

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and contact with the spilled material. Wear the appropriate level of PPE as described in Section 4.[5][8]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as its environmental impact is largely unknown.[8]

-

Containment and Cleaning Up: Gently sweep up or vacuum the spilled solid, avoiding dust creation. Place the material into a suitable, closed, and labeled container for disposal.[5] Use spark-proof tools if there is any fire risk.[8]

Toxicological and Ecological Information

-

Toxicology: Detailed toxicological studies on this specific compound are not available. However, related compounds are known to cause skin, eye, and respiratory irritation.[2][6] Ingestion may be harmful.[2] The chronic effects, carcinogenicity, and reproductive toxicity are unknown. Therefore, it is critical to minimize exposure.

-

Ecology: There is no available data on the ecological effects of this compound.[8] It should not be released into the environment.[5] All waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

The safe handling of this compound requires a proactive and cautious approach, especially given the absence of specific safety data. By understanding the potential hazards based on structurally similar compounds and implementing robust engineering controls, correct PPE usage, and stringent handling protocols, researchers can effectively mitigate risks. This guide provides the foundational principles for working safely with this novel compound, empowering scientists to conduct their research with confidence and security.

References

-

(2S)-2-Amino-3,3-dimethylbutanamide Safety Data Sheets - Echemi.

-

SAFETY DATA SHEET - Fisher Scientific (for 3-(Dimethylamino)-2-methyl-2-propenal).

-

SAFETY DATA SHEET - Fisher Scientific (for N,N-Dimethyldecanamide).

-

2-Amino-2,3-dimethylbutanamide | C6H14N2O | CID 9793773 - PubChem.

-

2-Amino-2,3-dimethylbutyramide - CymitQuimica.

-

(2R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide, 98%, (99% ee) - Strem.

-

SAFETY DATA SHEET - Fisher Scientific (for 3,3-Dimethylbutan-2-one oxime).

-

Chemical Safety Data Sheet MSDS / SDS - 2-Amino-2,3-dimethylbutyronitrile - ChemicalBook.

-

2-Amino-2,3-dimethylbutanamide | 40963-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

SAFETY DATA SHEET - Fisher Scientific (for N,N-Dimethylcapramide).

-

Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH.

-

SAFETY DATA SHEET - Fisher Scientific (for N,N-Dimethylbutyramide).

-

(R)-2-Amino-2,3-dimethylbutanamide - PubChem.

-

2-Amino-2,3-dimethylbutanamide | 40963-14-2 - TCI Chemicals.

-

2-Amino-2,3-dimethylbutyramide 40963-14-2 wiki - Guidechem.

-

SAFETY DATA SHEET - Santa Cruz Biotechnology (for 3,3-dimethylbutanamide).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Amino-2,3-dimethylbutanamide | C6H14N2O | CID 9793773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-2,3-dimethylbutyramide | CymitQuimica [cymitquimica.com]

- 4. (R)-2-Amino-2,3-dimethylbutanamide | C6H14N2O | CID 11007933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Analytical methods for determining enantiomeric excess of (2R)-2-amino-N,3-dimethylbutanamide

Executive Summary

(2R)-2-amino-N,3-dimethylbutanamide (also known as D-Valine N-methylamide) is a critical chiral building block in the synthesis of peptidomimetics and imidazolinone herbicides.[1][2] Its optical purity is paramount, as the (2S)-enantiomer can lead to biologically inactive or toxic impurities.[2]

This guide details two validated protocols for determining enantiomeric excess (ee):

-

Direct Chiral HPLC (Method A): The "Gold Standard" for high-throughput quality control (QC), utilizing a Macrocyclic Glycopeptide stationary phase.

-

Indirect HPLC via Marfey’s Reagent (Method B): A robust "Fail-Safe" for R&D and absolute configuration assignment without specialized chiral columns.[1][2]

Molecule Profile & Analytical Challenges

| Property | Description | Analytical Implication |

| Structure | Amide derivative of Valine (D-Val-NHMe) | Contains a basic primary amine and an amide functionality.[1][2] |

| Chiral Center | C2 (Alpha-carbon) | Prone to racemization under strongly basic conditions or high heat.[1][2] |

| Basicity | Amine pKa ≈ 9.5 | Requires acidic mobile phases to ensure protonation (R-NH₃⁺) or suppression of silanol interactions.[2] |

| UV Activity | Low (Amide | Detection requires low-UV (205-210 nm) or derivatization to add a chromophore.[1][2] |

Method Selection Guide

The following decision tree illustrates the logic for selecting the appropriate analytical workflow based on laboratory resources and sample stage.

Figure 1: Decision matrix for selecting the optimal ee determination protocol.

Protocol A: Direct Chiral HPLC (The QC Workhorse)

Principle: This method utilizes a Chirobiotic T column (Teicoplanin bonded phase).[2][3][4] The chiral selector contains peptide pockets that bind the analyte via hydrogen bonding (amide group) and ionic interactions (ammonium group). This phase is superior to polysaccharide columns (e.g., AD-H) for underivatized amino acid amides because it tolerates aqueous mobile phases needed to solubilize the polar analyte.[2]

Equipment & Conditions:

-

Instrument: HPLC or UHPLC with UV/Vis or PDA detector.

-

Column: Astec CHIROBIOTIC® T (150 x 4.6 mm, 5 µm) or equivalent Teicoplanin phase.

-

Mobile Phase: Methanol : Water : Acetic Acid : Triethylamine (80 : 20 : 0.1 : 0.1 v/v/v/v).[1][2]

-

Note: The TEAA buffer system creates an "ionic blanket" that improves peak shape for the free amine.

-

-

Detection: 210 nm (Critical: The molecule has weak absorbance; ensure solvents are HPLC-grade to minimize background noise).

-

Temperature: 25°C.

Step-by-Step Procedure:

-

Sample Prep: Dissolve 1.0 mg of the sample in 1 mL of Mobile Phase. Vortex until clear.

-

System Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

-

Injection: Inject 5-10 µL.

-

Elution Order:

Troubleshooting:

-

Tailing Peaks: Increase Triethylamine (TEA) concentration to 0.2%, but maintain the 1:1 ratio with Acetic Acid to keep pH neutral/slightly acidic.

-

Low Sensitivity:[1][2] Switch to Method B if the impurity level is below 0.1% and the UV signal is too weak.

Protocol B: Indirect Analysis via Marfey’s Reagent (The R&D Validator)

Principle: When a specific chiral column is unavailable, or higher UV sensitivity is required, derivatization with Marfey’s Reagent (FDAA) is the industry standard. FDAA reacts with the primary amine to form diastereomers (L-L and D-L pairs). These diastereomers have distinct physical properties and can be separated on a standard, inexpensive C18 column.

-

Advantage: FDAA adds a dinitrophenyl chromophore, shifting detection to 340 nm (away from interfering solvent peaks) and boosting sensitivity by 100x.

Reagents:

Workflow Diagram:

Figure 2: Sample preparation workflow for Marfey's Reagent derivatization.[1][2]

Step-by-Step Procedure:

-

Mix: In a 1.5 mL amber vial, combine:

-

Incubate: Heat at 40°C for 60 minutes. The solution will turn bright yellow.

-

Quench: Cool to room temperature and add 20 µL 1 M HCl to stop the reaction (prevents racemization).

-

Dilute: Add 810 µL of 50% Acetonitrile/Water to reach a 1 mL final volume.

-

Analyze (HPLC Conditions):

Data Interpretation:

-

Elution Order: The L-L diastereomer (L-FDAA reacted with (S)-analyte) typically elutes before the D-L diastereomer (L-FDAA reacted with (R)-analyte).[1][2]

-

Note: Since your target is the (2R) enantiomer, you expect the second major peak (D-L) to be dominant. The first peak (L-L) represents the (S)-impurity.

Method Validation Parameters

To ensure the reliability of the results, the chosen method must be validated against the following criteria:

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | > 1.5 | Baseline separation is required for accurate integration of the minor impurity. |

| Linearity (R²) | > 0.999 | Confirms detector response is proportional to concentration over the range (0.1% to 120%). |

| LOD / LOQ | S/N > 3 (LOD), > 10 (LOQ) | Critical for detecting trace enantiomeric impurities (e.g., <0.05%). |

| Repeatability | RSD < 1.0% (n=6) | Ensures the method is stable and precise. |

References

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1][2] Link

-

Claus, J. E. (2009).[2] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Reporter 29.4. Link

-

Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines. Tetrahedron Letters, 37(19), 3299-3302.[2] Link

-

Ilisz, I., et al. (2008). Separation of amino acids and amides on a teicoplanin chiral stationary phase. Journal of Chromatography A, 1189(1-2), 29-35.[1][2] Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Amino-2,3-dimethylbutyramide | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method for chiral separation of 2-amino-N,3-dimethylbutanamide

Part 1: Executive Summary & Strategic Rationale

The Challenge: The separation of 2-amino-N,3-dimethylbutanamide presents a classic chromatographic challenge: it is a small, polar molecule containing a basic primary amine (pKₐ ~9.6) and a secondary amide functionality. The lack of heavy aromatic groups reduces π-π interaction potential, making "standard" Pirkle-type columns less effective. Furthermore, the basic amine moiety is prone to severe peak tailing due to silanol interactions on silica-based columns.

The Solution: This protocol utilizes an Amylose-based Polysaccharide Chiral Stationary Phase (CSP) in Normal Phase (NP) mode. Specifically, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent) is selected as the primary column.

Why this works (Mechanism):

-

Hydrogen Bonding: The amide backbone of the amylose polymer forms directional hydrogen bonds with the amide and amine groups of the analyte.

-

Inclusion Complexation: The isopropyl group of the valine side chain fits into the chiral cavities of the amylose helix, providing steric discrimination between enantiomers.

-

Silanol Suppression: The use of a basic additive (Diethylamine) in a non-polar mobile phase ensures the analyte remains in its non-ionized free-base form, sharpening peak shape and maximizing interaction with the CSP.

Part 2: Analyte Profile

| Property | Detail |

| IUPAC Name | 2-amino-N,3-dimethylbutanamide |

| Common Name | N-methylvalinamide |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| Chiral Center | C2 (Alpha-carbon) |

| Key Functional Groups | Primary Amine (Basic), Secondary Amine (Amide) |

| UV Cutoff | Low UV absorbance (Lack of chromophore); detect at 210 nm |

Part 3: Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Quaternary pump LC system (e.g., Agilent 1260/1290, Waters Alliance) with low dwell volume.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Chiralpak AD-H (Daicel) or Lux Amylose-1 (Phenomenex).

-

Reagents:

-

n-Hexane (HPLC Grade).

-

Ethanol (Absolute, HPLC Grade) or Isopropanol (IPA).

-

Diethylamine (DEA) - Crucial for peak shape.

-

Chromatographic Conditions (Normal Phase)

This is the Gold Standard Method for this class of compounds, offering the highest probability of baseline resolution (

| Parameter | Setting | Rationale |

| Mobile Phase | n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v) | Hexane provides low polarity to drive the analyte into the polar CSP pores. Ethanol is the polar modifier. DEA suppresses ionization of the primary amine. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain efficiency. |

| Column Temp | 25°C (Ambient) | Lower temperatures generally improve enantioselectivity ( |

| Detection | UV @ 210 nm | The amide bond absorbs here. The molecule lacks aromatic rings, so 254 nm is ineffective. |

| Injection Volume | 5 - 10 µL | Keep low to prevent column overload, which ruins resolution. |

| Sample Diluent | Mobile Phase | Dissolve sample directly in MP to avoid "solvent shock" and peak distortion. |

Step-by-Step Execution

-

Preparation of Mobile Phase (Premix):

-

Measure 900 mL of n-Hexane.

-

Measure 100 mL of Ethanol.

-

Add 1.0 mL of Diethylamine (DEA).

-

Mix thoroughly and degas (sonication or vacuum filtration). Note: Do not rely on pump mixing for the DEA; premixing ensures stable baselines.

-

-

Column Equilibration:

-

Install the Chiralpak AD-H column.

-

Flush with Mobile Phase at 0.5 mL/min for 10 minutes, then ramp to 1.0 mL/min.

-

Equilibrate until the baseline at 210 nm is stable (approx. 30-45 mins).

-

-

Sample Preparation:

-

Weigh 1.0 mg of the racemic standard.

-

Dissolve in 1.0 mL of Mobile Phase (Concentration: 1 mg/mL).

-

Filter through a 0.45 µm PTFE syringe filter.

-

-

Data Acquisition:

-

Inject the racemate to determine retention times (

and -

Calculate Resolution (

) and Selectivity (

-

Part 4: Alternative Method (Reversed Phase)

Use this if the sample is aqueous or if MS detection is required.

-

Column: Chiralpak IG-3 (Immobilized Amylose) or Chiralpak AD-RH .

-

Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60 : 40).

-

Note: High pH is required to keep the amine neutral. Do not use standard AD-H in RP mode unless it is the "RH" version or Immobilized (IA/IG), as standard coated phases can be stripped by harsh solvents.

-

Part 5: System Suitability & Troubleshooting

Acceptance Criteria

-

Resolution (

): > 1.5 (Baseline separation). -

Tailing Factor (

): < 1.5 (Indicates successful silanol suppression). -

Theoretical Plates (

): > 8000.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Peak Tailing | Interaction of | Increase DEA concentration to 0.2%. Ensure column is fully equilibrated. |

| Low Sensitivity | UV 210 nm cutoff interference. | Ensure high-purity solvents (Hexane/EtOH) are used. Avoid Acetone or Ethyl Acetate as solvents (high UV cutoff). |

| No Separation | Insufficient interaction time. | Switch modifier from Ethanol to Isopropanol (IPA). IPA is bulkier and often increases selectivity on Amylose columns. Try 95:5 Hex/IPA. |

| Broad Peaks | Sample solvent mismatch. | Ensure sample is dissolved in the Mobile Phase, not in pure Ethanol or Methanol. |

Part 6: Method Development Workflow (Visualization)

Caption: Logical workflow for chiral method development targeting alpha-amino amides, prioritizing Normal Phase Amylose chemistry.

References

-

Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][3][4][5][6][7] Chemical Society Reviews, 37(12), 2593-2608. Link

-

Daicel Corporation. (2023). Chiralpak AD-H Instruction Manual. Chiral Technologies. Link

-

Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. Journal of Chromatography A, 1217(6), 814-856. Link

-

Ilisz, I., et al. (2013). HPLC separation of amino acid enantiomers on polysaccharide-based chiral stationary phases. Separation & Purification Reviews, 42(4), 279-317. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. phenomenex.com [phenomenex.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-amino-N,3-dimethylbutanamide

Ticket ID: VAL-ME-2R-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for H-D-Val-NHMe Synthesis

Diagnostic Overview

Welcome to the Technical Support Center. You are targeting (2R)-2-amino-N,3-dimethylbutanamide (also known as H-D-Val-NHMe).[1] This molecule presents a classic "deceptive simplicity" challenge in peptide chemistry. While the structure is small, the combination of steric hindrance (from the valine

Before proceeding, please identify your primary failure mode using the diagnostic table below to jump to the relevant troubleshooting module.

| Symptom | Probable Cause | Immediate Action |

| Low Crude Yield (<50%) | Product loss during aqueous workup. | Stop water washes. Switch to "Dry Loading" or salting-out extraction. |

| Impurity: D-isomer < 95% | Racemization (formation of L-isomer). | Critical: Lower activation temp ( |

| Unreacted Starting Material | Steric hindrance of Valine isopropyl group.[2] | Increase coupling time (4-12h). Use smaller, more active base (NMM vs DIEA).[1] |

| Hygroscopic/Sticky Solid | Hydrochloride salt formation.[3] | Lyophilize from water/dioxane; store in desiccator. |

The "Gold Standard" Protocol (High Purity)

For research-scale synthesis where purity (enantiomeric excess, ee) is paramount, the Boc/HATU strategy is the most robust method.[1] It minimizes racemization, a known risk with activated valine derivatives due to oxazolone formation [1, 2].[1][2]

Reagents

-

Starting Material: Boc-D-Val-OH (Commercially available, >99% ee)[1]

-

Amine Source: Methylamine Hydrochloride (MeNH₂[1]·HCl)

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

Step-by-Step Workflow

-

Activation (The Critical Step):

-

Dissolve Boc-D-Val-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Cool to 0°C (ice bath).

-

Add DIPEA (1.0 eq) dropwise. Stir for 5 minutes. Note: Keeping the temp low prevents pre-activation racemization.

-

-

Coupling:

-

Add MeNH₂[1]·HCl (1.2 eq) to the mixture.

-

Add a second portion of DIPEA (2.0 eq) to release the free amine.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours .

-

QC Check: Monitor by TLC (5% MeOH in DCM). Stain with Ninhydrin (for amine) or Bromocresol Green (for acid).

-

-

Workup (The Yield Saver):

-

Deprotection:

Logic & Troubleshooting Visualization

The following diagram illustrates the decision logic for troubleshooting yield issues, specifically tailored to the steric challenges of Valine.

Frequently Asked Questions (FAQs)

Q1: My product disappears during the aqueous wash. How do I recover it?

A: Short-chain amino acid amides like Val-NHMe are amphiphilic.

-

The Fix: Avoid aqueous washes if possible. If you used the Boc route, the intermediate (Boc-D-Val-NHMe) is lipophilic enough to extract with EtOAc.[1] However, the final deprotected salt (H-D-Val-NHMe[1]·HCl) is water-soluble.

-

Protocol: After deprotection, do not neutralize with water/bicarb.[1] Evaporate the acid/solvent completely. Re-dissolve in a minimum amount of MeOH and precipitate by adding excess cold Et₂O or Hexanes. This "salting out" method avoids the water layer entirely [3].

Q2: Why is my enantiomeric excess (ee) dropping? I started with 99% D-Val.

A: Valine is notoriously prone to racemization during activation. The steric bulk of the isopropyl group forces the activated intermediate to adopt a conformation that favors 5(4H)-oxazolone formation. This oxazolone can easily lose its chiral proton in the presence of base [1, 4].

-

The Fix:

-

Use Oxyma Pure: Add 1.0 eq of Oxyma if using DIC/EDC. It suppresses oxazolone formation better than HOBt.[2]

-

Order of Addition: Add the amine immediately after activation. Do not let the activated ester sit for long periods.

-

Base Choice: Use Collidine or N-Methylmorpholine (NMM) instead of TEA/DIPEA if racemization persists. They are weaker bases and less likely to abstract the

-proton.

-

Q3: Can I use Mixed Anhydride (IBCF) to scale this up?

A: Yes, but with extreme caution.

-

Risk: Isobutyl chloroformate (IBCF) is cheap and scalable but highly sensitive to temperature. If the temp rises above -10°C during activation, you will get significant racemization and urethane byproducts.[1]

-

Protocol: Maintain reaction at -15°C strictly. Ensure the amine addition is slow to control the exotherm.

Comparative Data: Coupling Reagents

The following table summarizes expected yields and racemization risks for D-Valine coupling based on internal application data and literature standards [4, 5].

| Reagent System | Est. Yield | Racemization Risk | Notes |

| DCC / HOBt | 60-70% | Moderate | Slow reaction due to sterics; DCU byproduct is hard to remove. |

| EDC / NHS | 50-65% | Moderate | Water-soluble urea helps workup, but reaction is sluggish.[1] |

| IBCF (Mixed Anhydride) | 75-85% | High | Requires strict -15°C control. Best for kg-scale if controlled. |

| HATU / DIPEA | 85-95% | Low | Recommended. Fast kinetics overcome steric hindrance. |

| COMU / Oxyma | 90-95% | Very Low | Newer generation; safer than HATU (non-explosive) and higher purity. |

References

-

BenchChem. (2025).[2][5][7] Technical Support Center: Preventing Racemization of Boc-L-Valine in Peptide Synthesis. Retrieved from [1]

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [1]

-

ECHEMI. (2025).[8] Purification of Hydrochloride Salts from Aqueous Solutions. Retrieved from [1]

-

Strem Chemicals. (2025). Product Specification: (2R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide (Analogous Valine Derivatives).[1] Retrieved from [1]

-

Peptide.com (Aapptec). (2025). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[1][9] Retrieved from [1]

Sources

- 1. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

Technical Support Center: Purification of 2-amino-N,3-dimethylbutanamide

Welcome to the technical support guide for the purification of 2-amino-N,3-dimethylbutanamide (CAS 40963-14-2). This resource is designed for researchers, scientists, and drug development professionals who utilize this important intermediate in their synthetic workflows. As a key building block for imidazolinone herbicides and chiral ligands, achieving high purity is paramount for successful downstream applications and regulatory compliance.[1][2] This guide provides in-depth, field-proven answers to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the purification of 2-amino-N,3-dimethylbutanamide.

Q1: What are the typical impurities I should expect from the synthesis of 2-amino-N,3-dimethylbutanamide?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the sulfuric acid-mediated hydrolysis of 2-amino-2,3-dimethylbutanenitrile.[1][3] Based on this, the primary impurities are:

-

Unreacted Starting Material: Residual 2-amino-2,3-dimethylbutanenitrile.

-

Hydrolysis Byproduct: The corresponding carboxylic acid, 2-amino-2,3-dimethylbutanoic acid, if the hydrolysis reaction proceeds too far.

-

Residual Solvents and Reagents: Inorganic salts from neutralization (e.g., sodium sulfate) and solvents used during synthesis and work-up (e.g., dichloromethane).

Q2: What is the most direct and scalable method for purifying crude 2-amino-N,3-dimethylbutanamide?

A2: For most applications, a classic acid-base extraction followed by crystallization is the most robust and scalable method. The principle is straightforward:

-

Acidification: The crude material is dissolved in an aqueous acidic solution. The basic amino group is protonated to form a water-soluble ammonium salt. This step effectively separates it from non-basic organic impurities.

-

Basification: The aqueous layer is then made strongly basic (e.g., with NaOH or Na2CO3 to pH > 9).[1] This deprotonates the ammonium salt, regenerating the free amine which becomes less water-soluble.

-

Extraction: The free amine is then extracted into a suitable organic solvent, such as dichloromethane.[1][3]

-

Crystallization: The product is then crystallized from an appropriate solvent system, such as ethyl acetate/n-hexane, to remove closely related impurities.[4][5]

Q3: How can I accurately assess the purity of my final product?

A3: A combination of methods should be used for a comprehensive purity assessment:

-

Gas Chromatography (GC): Provides excellent quantitative data on purity. Commercial suppliers often cite purity levels of >98.0% as determined by GC.

-

Nuclear Magnetic Resonance (¹H NMR): Confirms the structure and can detect impurities with distinct proton signals. The spectral data for the pure compound is well-documented.[4][5]

-

Melting Point (MP): A sharp melting point range is indicative of high purity. Reported melting points are in the range of 76-83°C.[1][3] A broad or depressed melting range suggests the presence of impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4][5]

Q4: What key physical properties of 2-amino-N,3-dimethylbutanamide are important for purification?

A4: Understanding its physical properties is crucial for designing a successful purification strategy.

-

Appearance: It is a white to off-white crystalline solid.[2][5]

-

Solubility: It is reported to be soluble in water and most organic solvents.[4][5] This high solubility in both polar and non-polar solvents requires careful selection of solvent/anti-solvent systems for effective crystallization.

-

Basicity (pKa): As a primary amine, it is basic. This property is the cornerstone of using acid-base extraction for purification.

Troubleshooting Guide: Experimental Challenges & Solutions

This section provides solutions to specific problems you may encounter during purification workflows.

Problem 1: My product yield is very low after aqueous work-up and extraction.

| Possible Cause | Explanation & Solution |

| Incomplete Basification | The amino group must be in its free base form to be extracted into an organic solvent. If the pH of the aqueous layer is not sufficiently high (e.g., below 9), a significant portion of the product will remain in the aqueous layer as the protonated salt. Solution: Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH 9-11) before and after extraction. Add more base if necessary.[1] |

| Emulsion Formation | Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping your product at the interface. This is common in extractions involving basic aqueous solutions. Solution: Break the emulsion by adding a small amount of brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective. |

| Incorrect Solvent Choice | While dichloromethane is commonly used, its density can sometimes be too close to the aqueous phase, making separation difficult.[1][3] Solution: Ensure you are using a high-quality, water-immiscible solvent. For this compound, ethyl acetate is another viable option, though multiple extractions may be needed due to the product's moderate polarity. |

Problem 2: My purified 2-amino-N,3-dimethylbutanamide fails to crystallize.

| Possible Cause | Explanation & Solution |

| Residual Impurities | Even small amounts of impurities can inhibit lattice formation and prevent crystallization. The material may "oil out" instead. Solution: If the product oils out, try to redissolve it in a minimal amount of the "good" solvent (e.g., ethyl acetate) and add the "anti-solvent" (e.g., n-hexane) even more slowly at a slightly elevated temperature. If this fails, the material likely requires further purification by column chromatography before a crystallization attempt. |

| Incorrect Solvent System | The chosen solvent system may be too good a solvent, preventing the product from precipitating. Solution: A well-documented and effective system is ethyl acetate (good solvent) and n-hexane (anti-solvent).[4][5] Dissolve the crude solid in a minimum amount of warm ethyl acetate, then slowly add n-hexane at room temperature until the solution becomes persistently cloudy. Allow it to cool slowly. |

| Supersaturation Issues | The solution may be supersaturated and require nucleation to begin crystallization. Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" from a previous successful batch. Ensure the solution is cooled slowly; crash cooling in an ice bath often leads to oiling or the formation of very fine, impure crystals. |

Problem 3: My product shows significant tailing during flash chromatography on silica gel.

| Possible Cause | Explanation & Solution |

| Analyte-Silica Interaction | The basic amino group on your compound can strongly interact with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to poor peak shape and tailing. Solution: Deactivate the silica gel by adding a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane). This competitively binds to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape. |

| Column Overload | Loading too much crude material onto the column can exceed its capacity, leading to broad, tailing peaks. Solution: As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Ensure the sample is fully dissolved in a minimum amount of solvent before loading. |

Visualized Workflow: Selecting a Purification Strategy

The choice of purification method depends on the initial purity of your crude material and the desired scale of the experiment. This decision tree provides a general guideline.

Caption: Decision tree for purification of 2-amino-N,3-dimethylbutanamide.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Crystallization

This protocol is adapted from established synthetic procedures and is suitable for scales of 5 g to 50 g.[1][3]

-

Dissolution & Acidification: Dissolve the crude material (10 g) in 100 mL of 1 M hydrochloric acid (HCl). Stir until all solids are dissolved. The solution can be gently warmed if needed.

-

Wash: Transfer the acidic aqueous solution to a separatory funnel. Wash the solution with 50 mL of dichloromethane to remove any neutral organic impurities. Discard the organic layer.

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is ~11 (check with pH paper). A white precipitate or oil of the free amine may form.

-

Extraction: Extract the basic aqueous solution with dichloromethane (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude free amine, often as a white solid or viscous oil.

-

Crystallization: Dissolve the concentrated product in a minimal amount of warm ethyl acetate (~20-30 mL). While stirring, slowly add n-hexane (~20-40 mL) until the solution becomes persistently cloudy.

-

Isolation: Cover the flask and allow it to stand at room temperature for several hours, then transfer to a 4°C refrigerator overnight to complete crystallization. Collect the white crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for smaller scales (<5 g) or for material that fails to crystallize due to persistent impurities.

-

Eluent Preparation: Prepare a mobile phase of 95:5:0.5 Dichloromethane:Methanol:Triethylamine. The triethylamine is critical to prevent peak tailing.

-

Column Packing: Pack a glass column with silica gel (e.g., 100 g of silica for 1-2 g of crude product) using the prepared eluent.

-

Sample Loading: Dissolve the crude 2-amino-N,3-dimethylbutanamide (~1.5 g) in a minimal volume of the eluent (~2-3 mL). Adsorb this solution onto a small amount of silica gel (~3 g) by concentrating it to a dry, free-flowing powder on a rotary evaporator. Carefully add this dry-loaded sample to the top of the packed column.

-

Elution: Elute the column with the prepared mobile phase, maintaining a constant flow rate. Collect fractions (e.g., 15-20 mL each) in test tubes.

-

Analysis: Monitor the elution of the product by thin-layer chromatography (TLC) using the same eluent system and a suitable stain (e.g., ninhydrin or potassium permanganate).

-

Isolation: Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Summary: Comparison of Purification Techniques

| Technique | Typical Purity | Expected Yield | Recommended Scale | Key Considerations |

| Acid-Base Extraction | >95% | 80-95% | > 5 g | Highly scalable; may not remove closely related basic impurities. |

| Recrystallization | >98.5%[5] | 85-95% (of input) | Any | Requires finding a suitable solvent system; highly effective for removing minor impurities. |

| Flash Chromatography | >99% | 70-90% | < 5 g | Excellent for removing stubborn impurities but is less scalable and consumes significant solvent. |

References

-

Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

-

Taha, K. K., et al. (2010). 2-Amino-2,3-dimethylbutanamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1528. Retrieved from [Link]

-

Scribd. (n.d.). Amine Plant TroubleShooting. Retrieved from [Link]

-

Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved from [Link]

-

Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

- Google Patents. (n.d.). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.

-

Sankhe, D., et al. (2020). Startup troubleshooting of amine units in LNG export facilities. Hydrocarbon Processing. Retrieved from [Link]